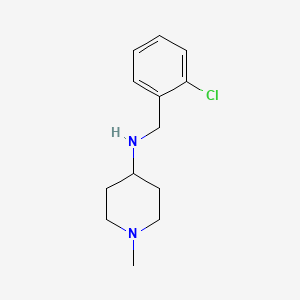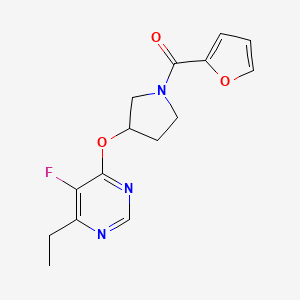
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Antagonist Clinical Candidate Development
A study developed a dipolar cycloaddition reaction/Cope elimination sequence to access novel P2X7 antagonists, including compounds structurally similar to (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone. These compounds demonstrated potent P2X7 receptor occupancy and were advanced into phase I clinical trials for mood disorder treatment, highlighting their potential as therapeutic agents (Chrovian et al., 2018).
Structural Analysis via DFT and X-ray Diffraction
In a study, compounds with structural similarities to the subject compound were synthesized and analyzed using Density Functional Theory (DFT) and X-ray diffraction. These analyses provided insights into the molecular structures and physicochemical properties, indicating their potential utility in various chemical applications (Huang et al., 2021).
Synthesis of Novel Compounds for Neurological Applications
A series of novel compounds, structurally related to the subject compound, were synthesized and evaluated for their anticonvulsant activities. These studies contribute to understanding the potential of such compounds in neurological disorder treatments (Malik & Khan, 2014).
Discovery of Dual Receptor Ligands with Pro-Cognitive Properties
A virtual screening campaign identified a compound structurally related to the subject compound as a promising lead for the development of novel antipsychotic or antidepressant drugs with pro-cognitive properties (Staroń et al., 2019).
Amplification of Phleomycin Against Escherichia coli
A study on compounds structurally similar to the subject compound explored their activities as amplifiers of phleomycin against Escherichia coli, indicating their potential in antibacterial applications (Brown & Cowden, 1982).
Eigenschaften
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-2-11-13(16)14(18-9-17-11)22-10-5-6-19(8-10)15(20)12-4-3-7-21-12/h3-4,7,9-10H,2,5-6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTVUHPMEVRMBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CO3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2376391.png)
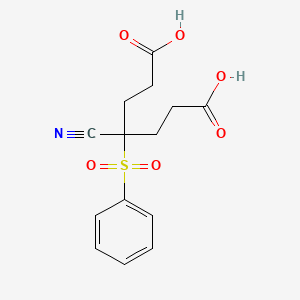
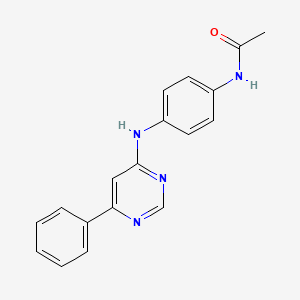

![5-(2,5-Dimethylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2376399.png)

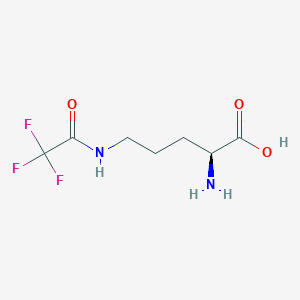

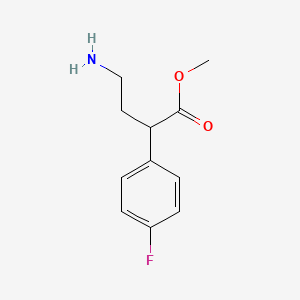
![4-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide](/img/structure/B2376408.png)
![6-[(2-Methylpropan-2-yl)oxy]-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2376409.png)
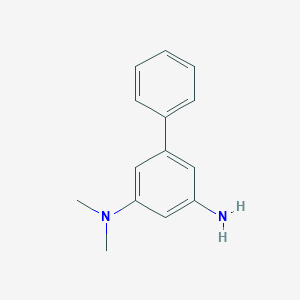
![3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2376412.png)
